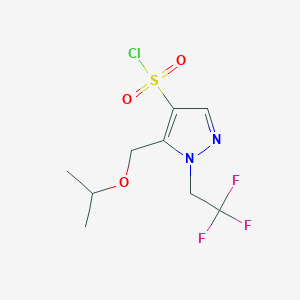
2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H9ClN4O3S and its molecular weight is 360.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Directing Group in Organic Synthesis
One application in scientific research is the utilization of related compounds as directing groups in organic synthesis. For instance, the use of 2-(pyridin-2-yl)aniline as a new, removable directing group has been reported to promote C-H amination mediated by cupric acetate. This approach enables the effective amination of β-C(sp2)-H bonds of benzamide derivatives, illustrating the compound's utility in facilitating specific organic transformations with good functional group tolerance (Hong-Yi Zhao et al., 2017).
Molecular Structure and Crystal Engineering
Research on related compounds also extends to their molecular structure and crystal engineering aspects. For example, studies on tizoxanide pyridine monosolvate have provided insights into the dihedral angles between pyridine and benzamide rings, highlighting the importance of intermolecular interactions, such as hydrogen bonds and aromatic π-π interactions, in determining the crystal structure (Huaqin Zheng et al., 2012).
Antitumor Agents
Another significant application is in the development of antitumor agents. Benzothiazole derivatives, designed and synthesized based on structural motifs similar to the specified compound, have shown selective cytotoxicity against tumorigenic cell lines, demonstrating potential as potent antitumor agents (Masao Yoshida et al., 2005).
Antiviral and Immune-Boosting Agents
Moreover, compounds like 2-chloro-4-nitrobenzoic acid have been explored for their antiviral properties and potential to boost the immune response in immune deficiency diseases. The study on molecular salts of such compounds through crystal engineering approaches underscores their versatility and potential in drug development (Madhavi Oruganti et al., 2017).
Cytotoxic Activity Against Cancer Cells
Furthermore, the synthesis and biological evaluation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes have revealed significant cytotoxic activity against various human cancer cell lines, offering a glimpse into the therapeutic applications of such compounds (F. Adhami et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression, and they have been identified as promising therapeutic targets in cancer treatment .
Mode of Action
2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide acts as a dual inhibitor of CDK6 and CDK9 . It exhibits balanced potency against these two targets and shows selectivity over CDK2 . By inhibiting CDK6 and CDK9, the compound interferes with cell cycle progression, leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The inhibition of CDK6 and CDK9 by 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest and apoptosis, thereby exerting anti-tumor effects .
Pharmacokinetics
The compound is described as orally available , suggesting it has good absorption and bioavailability.
Result of Action
The molecular and cellular effects of 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide’s action include the inhibition of cell cycle progression and the induction of apoptosis in cancer cells . These effects contribute to its anti-tumor activity .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve a variety of mechanisms, including binding interactions and changes in gene expression .
Cellular Effects
The effects of 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide on cells and cellular processes are diverse. This compound can influence cell function in several ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is complex. It exerts its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-chloro-5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-12-2-1-10(20(22)23)7-11(12)14(21)19-15-18-13(8-24-15)9-3-5-17-6-4-9/h1-8H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZRBGEDRPBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2525584.png)


![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2525591.png)



![N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2525596.png)






